5-(3-Trifluoromethylphenyl)-1-pentene
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Overview
Description
5-(3-Trifluoromethylphenyl)-1-pentene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentene chain. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Trifluoromethylphenyl)-1-pentene typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(3-Trifluoromethylphenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the pentene chain to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(3-Trifluoromethylphenyl)-1-pentene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethylphenyl)-1-pentene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Diphenyl-2-(3-trifluoromethylphenyl)anthracene
- 9,10-Di([1,1′-biphenyl]-4-yl)-2-(3-trifluoromethylphenyl)anthracene
- 9,10-Di(naphthalen-2-yl)-2-(3-trifluoromethylphenyl)anthracene
Uniqueness
5-(3-Trifluoromethylphenyl)-1-pentene is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-pent-4-enyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-2-3-4-6-10-7-5-8-11(9-10)12(13,14)15/h2,5,7-9H,1,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKDHJOWCCGGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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